![molecular formula C11H15N3O2 B014601 [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone CAS No. 424788-94-3](/img/structure/B14601.png)
[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone
Overview
Description
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone (NNK) is a nitrosamine compound that is widely used in laboratory experiments to study the effects of nitrosamines on biochemical and physiological processes. NNK is a potent carcinogen, and has been studied extensively in both in vitro and in vivo models. NNK has been found to be mutagenic and carcinogenic in a number of animal species, and has been linked to an increased risk of cancer in humans. NNK is also known to be a potent inhibitor of the enzyme cytochrome P450 2A6 (CYP2A6).
Scientific Research Applications
Tobacco-specific Nitrosamine Research
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone is often used in research related to tobacco-specific nitrosamines . It’s activated to DNA alkylating species via two different α-hydroxylation pathways . This research is crucial in understanding the harmful effects of tobacco and developing strategies for tobacco control.
Cancer Research
This compound has been used in cancer research, particularly in the study of lung cancer . It’s one of the tobacco smoke carcinogens that have been studied for their role in lung tumor induction .
Drug Discovery
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone is also used in the field of drug discovery . Researchers have developed computational models for prediction of cell-based anticancer activity using machine learning methods . This compound, along with its analogues, has been tested for their anticancer activities .
Structure-Activity Relationship Studies
The structure-activity relationships of this compound and its analogues have been studied . These studies are important in understanding the biological activities of these compounds and can guide the design of new drugs .
Mechanism of Action Studies
Studies have been conducted to understand the mechanism of action of this compound . For instance, it has been found that one of its analogues inhibits the microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase and apoptosis of cancer cells .
Chemopreventive Agent Evaluation
This compound has been used in the evaluation of chemopreventive agents . It’s one of the tobacco smoke carcinogens that have been studied for their role in lung tumor induction, and this model is potentially useful for evaluation of chemopreventive agents .
Mechanism of Action
Target of Action
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone, also known as NNK, is a potent carcinogen associated with lung cancer . It is known to be among the most potent carcinogens associated with lung cancer .
Mode of Action
It is known that nnk is activated to dna alkylating species via two different α-hydroxylation pathways . This activation leads to the formation of DNA adducts, which can cause mutations and ultimately lead to the development of cancer .
Biochemical Pathways
NNK is metabolized through α-hydroxylation pathways . These pathways lead to the formation of DNA adducts, which can cause mutations and ultimately lead to the development of cancer .
Pharmacokinetics
It is known that nnk is a lipophilic compound, which allows it to easily cross cell membranes and reach its target sites .
Result of Action
The result of NNK’s action is the development of lung cancer . NNK induces mutations in the DNA of lung cells, which can lead to uncontrolled cell growth and the development of tumors .
Action Environment
The action of NNK is influenced by environmental factors such as tobacco smoke . Tobacco smoke contains a high concentration of NNK, which increases the risk of developing lung cancer . Additionally, the presence of other carcinogens in tobacco smoke may enhance the carcinogenic effects of NNK .
properties
IUPAC Name |
N-methyl-N-(5-oxo-5-pyridin-3-ylpentyl)nitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-14(13-16)8-3-2-6-11(15)10-5-4-7-12-9-10/h4-5,7,9H,2-3,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHAMSMJYGCRLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC(=O)C1=CN=CC=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408855 | |
Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |
CAS RN |
424788-94-3 | |
Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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